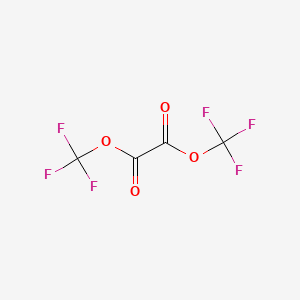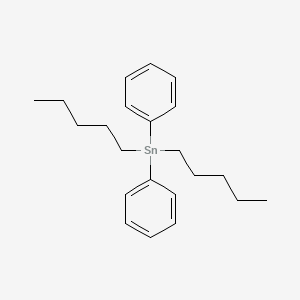
Dysprosium--palladium (5/2)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dysprosium–palladium (5/2) is a compound that combines the rare-earth element dysprosium with the transition metal palladium Dysprosium is known for its unique magnetic and optical properties, while palladium is widely used in catalysis and electronics
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dysprosium–palladium (5/2) can be achieved through various methods, including chemical vapor deposition, co-precipitation, and solid-state reactions. One common method involves the reduction of dysprosium and palladium salts in the presence of a reducing agent such as hydrogen gas. The reaction is typically carried out at elevated temperatures and under an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of dysprosium–palladium (5/2) often involves the use of high-temperature furnaces and controlled atmospheres to ensure the purity and consistency of the final product. Techniques such as arc melting and induction melting are commonly used to produce large quantities of the compound. These methods allow for precise control over the composition and properties of the material.
Chemical Reactions Analysis
Types of Reactions: Dysprosium–palladium (5/2) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound can be oxidized to form dysprosium oxide and palladium oxide, while reduction reactions can regenerate the original compound from its oxides. Substitution reactions involve the replacement of one or more ligands in the compound with other chemical groups.
Common Reagents and Conditions: Common reagents used in the reactions of dysprosium–palladium (5/2) include hydrogen gas, oxygen, and various acids and bases. Reaction conditions such as temperature, pressure, and the presence of catalysts can significantly influence the outcome of these reactions. For example, the reduction of dysprosium–palladium (5/2) with hydrogen gas is typically carried out at high temperatures to ensure complete reduction.
Major Products Formed: The major products formed from the reactions of dysprosium–palladium (5/2) depend on the specific reaction conditions and reagents used. Oxidation reactions typically produce dysprosium oxide and palladium oxide, while reduction reactions can regenerate the original compound. Substitution reactions can yield a variety of products, depending on the nature of the substituents introduced.
Scientific Research Applications
Dysprosium–palladium (5/2) has a wide range of scientific research applications due to its unique properties. In chemistry, the compound is used as a catalyst in various reactions, including hydrogenation and carbon-carbon coupling reactions. In biology, dysprosium–palladium (5/2) is being investigated for its potential use in imaging and diagnostic applications due to its magnetic properties. In medicine, the compound is being explored for its potential use in targeted drug delivery and cancer therapy. In industry, dysprosium–palladium (5/2) is used in the production of high-performance magnets and electronic components.
Mechanism of Action
The mechanism of action of dysprosium–palladium (5/2) involves its interaction with various molecular targets and pathways. In catalytic reactions, the compound acts as a catalyst by providing a surface for the reactants to interact and form products. In biological applications, the magnetic properties of dysprosium–palladium (5/2) allow it to be used in imaging and diagnostic techniques, where it interacts with magnetic fields to produce contrast images. In medical applications, the compound can be functionalized with targeting molecules to selectively bind to cancer cells and deliver therapeutic agents.
Comparison with Similar Compounds
Dysprosium–palladium (5/2) can be compared with other similar compounds, such as dysprosium–nickel (5/2) and dysprosium–cobalt (5/2). While all these compounds share similar magnetic properties due to the presence of dysprosium, the choice of transition metal (palladium, nickel, or cobalt) can significantly influence their catalytic and electronic properties. For example, dysprosium–palladium (5/2) is particularly effective in catalytic hydrogenation reactions, while dysprosium–nickel (5/2) and dysprosium–cobalt (5/2) may be more suitable for other types of catalytic processes.
Similar Compounds
- Dysprosium–nickel (5/2)
- Dysprosium–cobalt (5/2)
- Dysprosium–iron (5/2)
- Dysprosium–platinum (5/2)
These compounds share similar properties with dysprosium–palladium (5/2) but differ in their specific applications and performance characteristics.
Properties
CAS No. |
12060-88-7 |
|---|---|
Molecular Formula |
Dy5Pd2 |
Molecular Weight |
1025.3 g/mol |
IUPAC Name |
dysprosium;palladium |
InChI |
InChI=1S/5Dy.2Pd |
InChI Key |
BBBDTHDQQRAOFV-UHFFFAOYSA-N |
Canonical SMILES |
[Pd].[Pd].[Dy].[Dy].[Dy].[Dy].[Dy] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


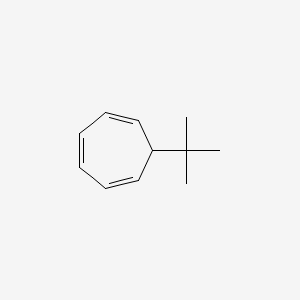
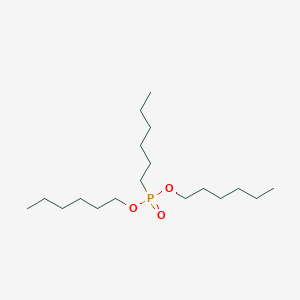

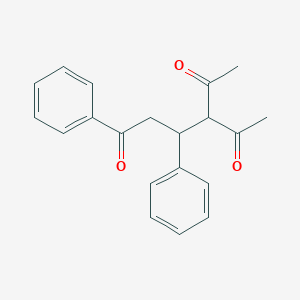


![6-ethyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinoline;hydrochloride](/img/structure/B14720234.png)


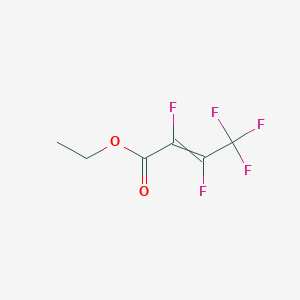
![N-[1-(3-aminophenyl)ethylideneamino]-3-bromo-4-methoxy-benzamide](/img/structure/B14720255.png)

